molecular formula C30H35NO11 B1207656 Pyrromycin CAS No. 668-17-7

Pyrromycin

Cat. No. B1207656
CAS RN: 668-17-7
M. Wt: 585.6 g/mol
InChI Key: ZJBMQVPEJHVSQA-OCYVVMCSSA-N
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Description

Pyrromycin is an anthracycline.

Scientific Research Applications

Advances in Soil Organic Matter Analysis

Pyrromycin, while not directly mentioned, relates to the broader context of analytical pyrolysis applications in soil organic matter (SOM) research. Analytical pyrolysis has become a key method for investigating the composition and functions of SOM, potentially impacting research areas such as environmental chemistry, soil contamination, and sustainable agriculture. This method aids in understanding the relationships between organic precursors and SOM composition, geographic origins, and specific SOM constituents linked to soil functions (Leinweber & Schulten, 1999).

Drug Resistance in Parasites

In the context of parasitic infections like Toxoplasma gondii, pyrromycin's relevance extends to understanding drug resistance mechanisms. Although pyrromycin itself is not the focus, studies on resistance to similar compounds help inform strategies for combating drug-resistant strains of parasites, emphasizing the need for novel therapeutic approaches and a deeper understanding of resistance mechanisms (Montazeri et al., 2018).

Pyronaridine's Pharmacological Activities

Pyronaridine, often confused with or related to pyrromycin, showcases significant antimalarial activity against multidrug-resistant Plasmodium strains. Its dual action as both a hemozoin formation inhibitor and a DNA-intercalating agent underlines its potential beyond malaria treatment, including possible applications in cancer therapy and other parasitic infections. The review highlights pyronaridine's diverse health benefits, suggesting a framework within which pyrromycin's applications could be considered (Bailly, 2020).

Antibacterial Activity of Macrolides

Macrolides, a class to which pyrromycin is related, demonstrate significant antibacterial activity and pharmacokinetic properties conducive to treating respiratory infections. The ability of macrolides like roxithromycin and azithromycin to target a broad range of pathogens underscores the potential utility of pyrromycin in similar clinical and therapeutic contexts, particularly in managing infections where resistance to conventional antibiotics is a growing concern (Young, Gonzalez, & Sorkin, 1989; Oliver & Hinks, 2020).

properties

CAS RN

668-17-7

Product Name

Pyrromycin

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-18(42-19-10-15(31(3)4)25(34)12(2)41-19)20-13(24(30)29(38)40-5)9-14-21(27(20)36)28(37)23-17(33)8-7-16(32)22(23)26(14)35/h7-9,12,15,18-19,24-25,32-34,36,39H,6,10-11H2,1-5H3/t12-,15-,18-,19-,24-,25+,30+/m0/s1

InChI Key

ZJBMQVPEJHVSQA-OCYVVMCSSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

synonyms

pyrromycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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